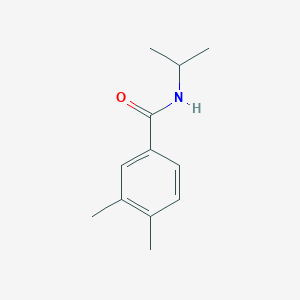![molecular formula C20H22N6O B5521558 3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)
3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to the one , involves complex organic synthesis routes. These processes might include the formation of pyridine and pyrazine rings, amidation reactions, and the introduction of methyl groups. For instance, the synthesis of related compounds such as MGCD0103, a histone deacetylase inhibitor, involves selective inhibition of specific isoforms, indicating the complexity and specificity of such synthesis processes (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of pyridine and pyrazine rings, which are crucial for their biological activity. Structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule. For example, the crystal structure of related compounds can reveal the orientation of substituents that affect the compound's reactivity and interaction with biological targets (Liu et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives like our compound of interest involves interactions with various reagents and conditions that can modify the molecule or influence its biological activity. These reactions may include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen bonds, which are critical for the compound's ability to interact with biological molecules (Mohamed, 2021).
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activity
- Benzamide-based compounds, including thienopyrimidine derivatives, have demonstrated pronounced antimicrobial activities. For instance, the synthesis and antimicrobial evaluation of thienopyrimidine derivatives have shown potential as antimicrobial agents, indicating the utility of benzamide derivatives in developing new antimicrobial drugs (Bhuiyan et al., 2006).
- Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus (H5N1), highlighting the potential for benzamide derivatives in antiviral applications (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Properties
- Novel benzamide compounds have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant antitumor activity and entering clinical trials as potential anticancer drugs (Zhou et al., 2008).
Molecular Docking and Screening
- The synthesis of pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has involved molecular docking and in vitro screenings to evaluate their antimicrobial and antioxidant activities. This indicates the role of benzamide derivatives in drug development processes (Flefel et al., 2018).
Synthesis and Characterization
- Research on the synthesis of novel pyrido and pyrimidine derivatives, along with their characterization and evaluation for various biological activities, highlights the diverse applications of benzamide-related compounds in the field of synthetic chemistry and drug discovery (Ashok & Pallavi, 2008).
Propriétés
IUPAC Name |
3-methyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-4-3-5-16(12-14)20(27)22-11-10-21-18-8-9-19(26-25-18)24-17-7-6-15(2)13-23-17/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXVJIYTUDDCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=NC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)
![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)


![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)
![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)
![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)